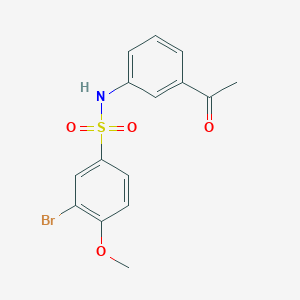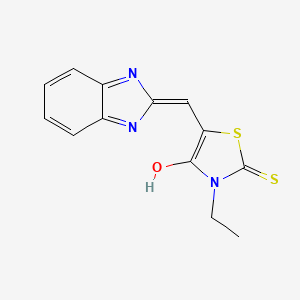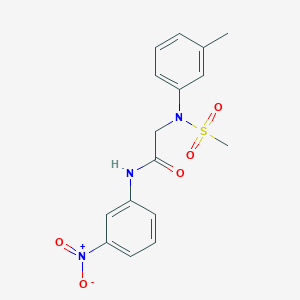![molecular formula C17H14IN5O3 B3639597 (5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3639597.png)
(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione
Overview
Description
(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, an iodophenyl group, and a diazinane trione core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The iodophenyl group is then attached through a halogenation reaction. Finally, the diazinane trione core is formed through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Imiquimod Related Compound D: A compound used in pharmaceutical research.
2,2’-Bipyridyl: A bipyridine ligand used in coordination chemistry.
Uniqueness
(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile tool in scientific research.
Properties
IUPAC Name |
(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14IN5O3/c1-22(2)16-19-8-10(9-20-16)7-13-14(24)21-17(26)23(15(13)25)12-5-3-11(18)4-6-12/h3-9H,1-2H3,(H,21,24,26)/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBVCQQZXKNWCW-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=C(C=N1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14IN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(2-methoxyphenyl)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3639515.png)
![N-(4-ETHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3639521.png)
![5-[(4-bromophenyl)sulfamoyl]-2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B3639524.png)
![methyl 3-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethoxy)benzoate](/img/structure/B3639528.png)
![N-benzyl-2-[[2-(4-chlorophenoxy)acetyl]amino]benzamide](/img/structure/B3639549.png)


![6-CHLORO-7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE](/img/structure/B3639570.png)
![Ethyl 5,5-dimethyl-2-(3-phenylpropanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B3639571.png)
![(5E)-5-[(1-tert-butylpyrrol-2-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3639576.png)
![ethyl [2-(4-tert-butylphenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B3639589.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-fluorophenyl)benzamide](/img/structure/B3639603.png)


